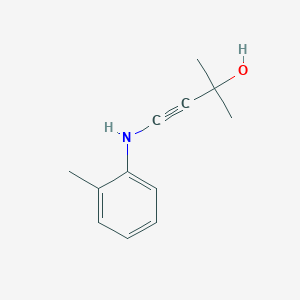
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-butyn-2-ol (MBY) is a colorless liquid used as a precursor in the Mannich reaction and can undergo selective semihydrogenation to produce fine chemicals . It’s also known as Dimethyl ethynyl carbinol .
Synthesis Analysis
2-Methyl-3-butyn-2-ol can be synthesized via Pd-catalyzed Sonogashira coupling reaction with various aryl bromides . It can also be produced by Pd/γ-Al 2 O 3 catalyzed selective hydrogenation reaction .
Molecular Structure Analysis
The molecular formula of 2-Methyl-3-butyn-2-ol is C5H8O . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
2-Methyl-3-butyn-2-ol can undergo selective hydrogenation . It is used as a precursor in the Mannich reaction and can undergo selective semihydrogenation to produce fine chemicals .
Physical And Chemical Properties Analysis
2-Methyl-3-butyn-2-ol has a molecular weight of 84.12 . It has a boiling point of 104 °C and a melting point of 2.6 °C . The density is 0.868 g/mL at 25 °C . It is insoluble in water but easily soluble in common organic solvents of low polarity .
Safety and Hazards
Orientations Futures
The future directions of 2-Methyl-3-butyn-2-ol research could involve exploring its potential applications in various chemical reactions. For example, one study investigated the effect of periodic temperature oscillations on the hydrogenation of 2-Methyl-3-butyn-2-ol over a Pd-based catalyst . The study found that dynamic operation using temperature cycling increased both conversion and selectivity .
Propriétés
IUPAC Name |
2-methyl-4-(2-methylanilino)but-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-6-4-5-7-11(10)13-9-8-12(2,3)14/h4-7,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBFKBUWCOETC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC#CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


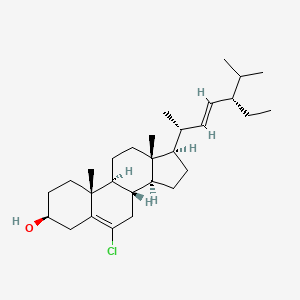
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
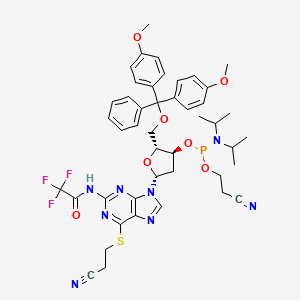
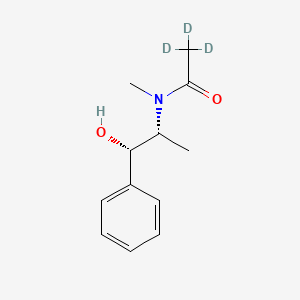

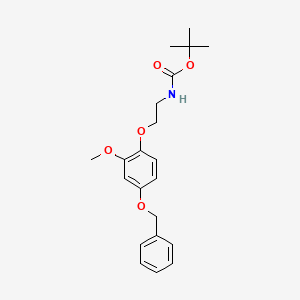

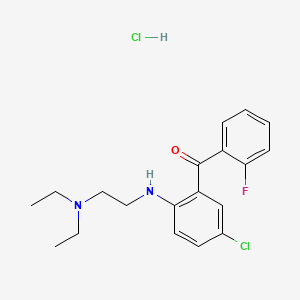
![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)